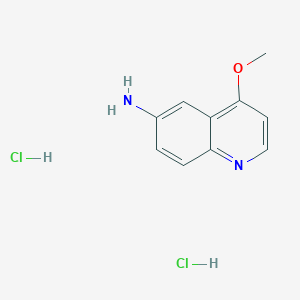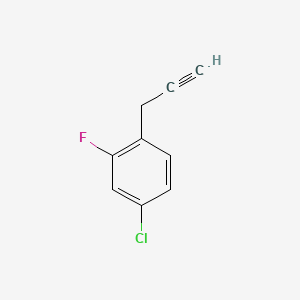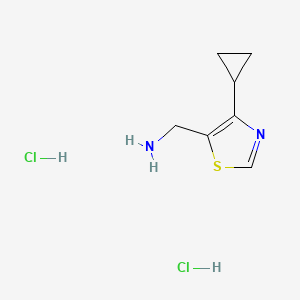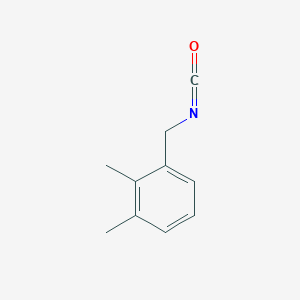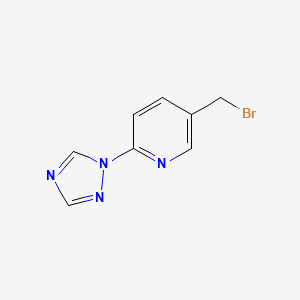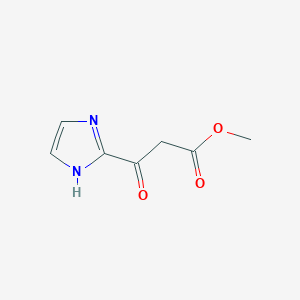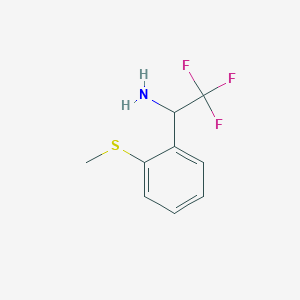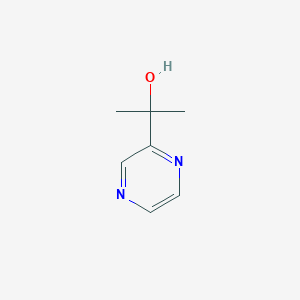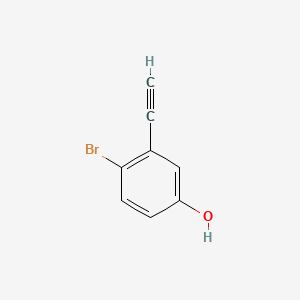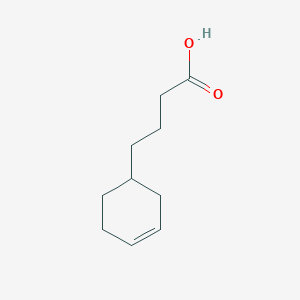
4-(Cyclohex-3-en-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohex-3-en-1-yl)butanoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexene ring attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-3-en-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the addition of the butanoic acid chain to the cyclohexene ring. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohex-3-en-1-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.
Substitution: The compound can undergo substitution reactions where functional groups on the cyclohexene ring or butanoic acid chain are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives .
Applications De Recherche Scientifique
4-(Cyclohex-3-en-1-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 4-(Cyclohex-3-en-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Cyclohex-3-en-1-yl)butanoic acid include:
Cyclohexane carboxylic acid: A compound with a cyclohexane ring attached to a carboxylic acid group.
Cyclohexene carboxylic acid: Similar to this compound but with a different chain length.
Cyclohexyl butanoic acid: A compound with a cyclohexyl group attached to a butanoic acid chain
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexene ring with a butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
13487-63-3 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
4-cyclohex-3-en-1-ylbutanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-2,9H,3-8H2,(H,11,12) |
Clé InChI |
PXOIHFYYWYKBSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC=C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


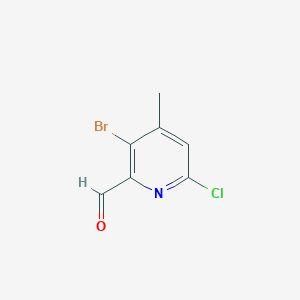

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
